

Commercial suppliers and purity of 2-Chloro-5-methoxypyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methoxypyrazine

Cat. No.: B1353803

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An In-depth Technical Guide to **2-Chloro-5-methoxypyrazine**: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, **2-Chloro-5-methoxypyrazine** is a key heterocyclic building block. Its proper sourcing and characterization are critical for reproducible and reliable results in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of commercial suppliers, typical purity levels, and detailed analytical and synthetic protocols related to this compound.

Commercial Availability and Purity

2-Chloro-5-methoxypyrazine is available from a variety of chemical suppliers who specialize in intermediates for research and development. The purity of the commercially available material is typically suitable for most research applications, though verification upon receipt is always recommended.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Purity
AiFChem	33332-31-9[1]	C ₅ H ₅ CIN ₂ O[1]	144.56[1]	Not specified
AbacipharmTech	33332-31-9[2]	C ₅ H ₅ CIN ₂ O[2]	144.56[2]	Not specified
Sunway Pharm Ltd	33332-31-9[3]	C ₅ H ₅ N ₂ OCl[3]	144.56[3]	97%[3]
Sigma-Aldrich	33332-31-9	C ₅ H ₅ CIN ₂ O[4]	144.56	Not specified in SDS[4]

Note: Purity levels can vary between batches and should be confirmed by consulting the supplier's certificate of analysis.

Synthetic Protocols

The primary route for the synthesis of **2-Chloro-5-methoxypyrazine** involves the nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The differential reactivity of the two chlorine atoms on 2,5-dichloropyrazine allows for selective mono-substitution.[5]

Protocol 1: Synthesis of 2-Chloro-5-methoxypyrazine from 2,5-Dichloropyrazine

This protocol is adapted from general procedures for nucleophilic aromatic substitution on dichloropyrazines.[5]

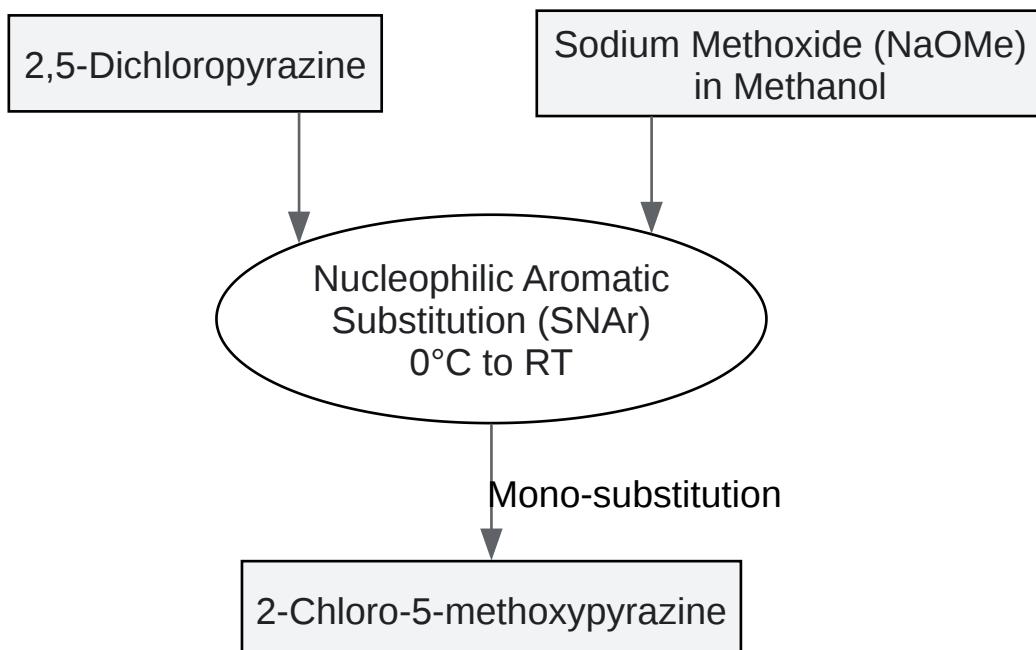
Materials:

- 2,5-Dichloropyrazine
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous methanol.
- Reagent Addition: Cool the solution in an ice bath to 0 °C. To this stirring solution, add a solution of sodium methoxide (1.0 to 1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure mono-substitution and consumption of the starting material.
- Work-up: Upon completion, quench the reaction by adding water. Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Extract the resulting aqueous residue with dichloromethane (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **2-Chloro-5-methoxypyrazine** can be purified by column chromatography on silica gel or by recrystallization.[\[6\]](#)



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Caption: Synthesis of **2-Chloro-5-methoxypyrazine** via SNAr.

Analytical Protocols for Purity Determination

Ensuring the purity of **2-Chloro-5-methoxypyrazine** is crucial. Gas Chromatography (GC) is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this pyrazine derivative.^[7]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity assessment of **2-Chloro-5-methoxypyrazine**. Instrument conditions may require optimization.

Materials & Instrumentation:

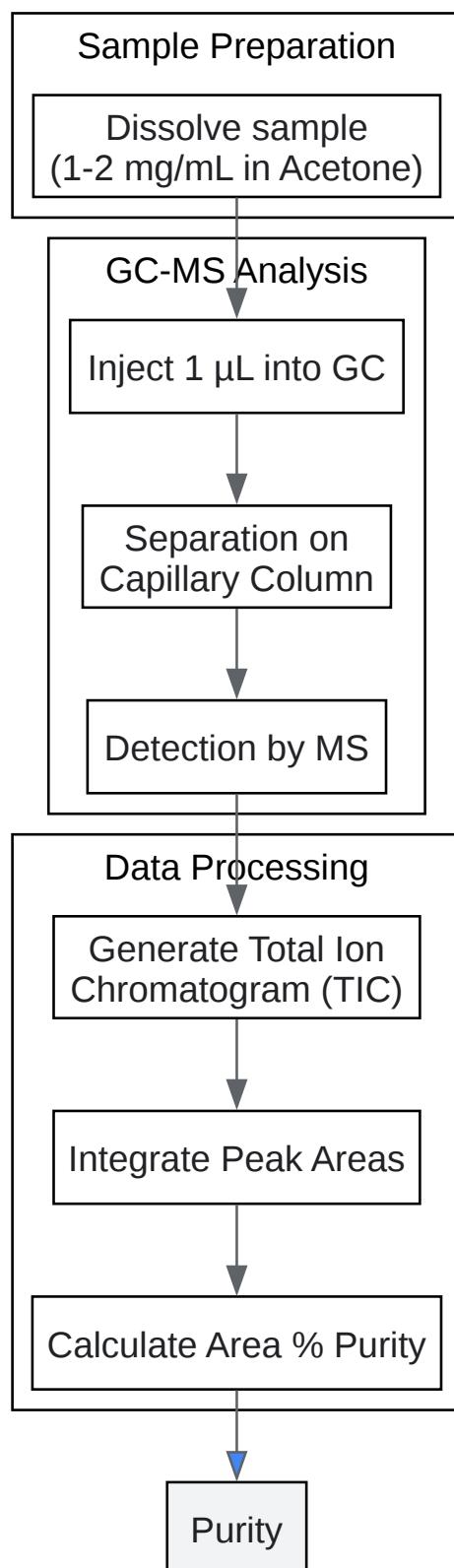
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5, HP-5ms, or similar non-polar column)
- High-purity helium as carrier gas

- Sample of **2-Chloro-5-methoxypyrazine**
- Suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane)
- Volumetric flasks and micropipettes

Procedure:

- Sample Preparation: Prepare a sample solution by accurately weighing and dissolving approximately 1-2 mg of **2-Chloro-5-methoxypyrazine** in 1 mL of a suitable solvent (e.g., acetone) to achieve a concentration of 1-2 mg/mL.[\[7\]](#)
- GC-MS Instrument Setup (Typical Conditions):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp at 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes[\[7\]](#)
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Mass Range: Scan from m/z 40 to 300
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC).

- Identify the peak corresponding to **2-Chloro-5-methoxypyrazine** based on its retention time and mass spectrum (expected molecular ion at m/z 144/146 due to chlorine isotopes).
- Determine purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks.



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Caption: Workflow for Purity Analysis by GC-MS.

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- To cite this document: BenchChem. [Commercial suppliers and purity of 2-Chloro-5-methoxypyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353803#commercial-suppliers-and-purity-of-2-chloro-5-methoxypyrazine>

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